Pyrrolopyrimidine nucleosiden en nucleotiden
Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.
Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.
These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

Structuur | Chemische naam | CAS | MF |
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((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol | 2278357-65-4 | C15H18ClN3O4 |
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5-Bromotubercidin | 21193-80-6 | C11H13BrN4O4 |
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Sangivamycin | 18417-89-5 | C12H15N5O5.H2O |
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7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,7-b-D-ribofuranosyl- | 57128-90-2 | C12H12N4O4 |
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6-Chloro-7-deazapurine-β-D-riboside | 16754-80-6 | C11H12ClN3O4 |
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Tubercidin | 69-33-0 | C11H14N4O4 |
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7H-Pyrrolo[2,3-d]pyrimidine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 24385-15-7 | C11H11N3O4ClBr |
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5-Iodotubercidin | 24386-93-4 | C11H13IN4O4 |
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9-Deazaguanosine | 102731-45-3 | C11H14N4O5 |
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MK-0608 | 443642-29-3 | C12H16N4O4 |
Gerelateerde literatuur
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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